Conformational Barrier: Azetidine Ring Reduces cis/trans Amide Isomerization Barrier by ~10 kJ/mol vs. Proline
Dynamic ¹H NMR spectroscopy of model peptides (Ala-Yaa-4-nitroanilide and Ala-Gly-Yaa-Phe-4-nitroanilide) demonstrated that the rotational barrier for cis/trans isomerization of the amide bond preceding (S)-azetidine-2-carboxylic acid (Aze) is lower than that of proline by approximately 10 kJ/mol [1]. Since this barrier reduction arises from the four-membered ring geometry common to all azetidine carboxylic acids, the target compound—incorporating an azetidine-3-carboxylic acid scaffold—is expected to exhibit a similarly reduced isomerization barrier compared to proline-containing peptides. This quantitative difference directly impacts peptide folding kinetics and conformational populations in solution.
| Evidence Dimension | Rotational barrier (ΔG‡) for cis/trans amide bond isomerization |
|---|---|
| Target Compound Data | Azetidine-2-carboxylic acid (Aze): ΔG‡ ≈ 10 kJ/mol lower than proline (class-level inference extended to azetidine-3-carboxylic acid scaffold) |
| Comparator Or Baseline | L-Proline (Pro): ΔG‡ reference value; exact numerical value solvent- and sequence-dependent (dynamic ¹H NMR, Eyring analysis) |
| Quantified Difference | Approximately –10 kJ/mol for all cyclic proline analogues (including azetidine) except hydroxyproline |
| Conditions | Peptide models Ala-Yaa-(4-)nitroanilide and Ala-Gly-Yaa-Phe-(4-)nitroanilide; dynamic ¹H NMR line-shape analysis; rate constants fitted to the Eyring equation |
Why This Matters
A ~10 kJ/mol lower isomerization barrier alters peptide conformational dynamics, which can be exploited to tune folding kinetics, protease susceptibility, and receptor recognition in peptidomimetic drug design.
- [1] Fischer, G.; Bang, H.; Berger, E.; Schellenberger, A. Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin. J. Am. Chem. Soc. 1997, 119, 10863–10869. DOI: 10.1021/ja970606w View Source
